molecular formula C14H10Br2INO B12463578 N-benzyl-3,5-dibromo-2-iodobenzamide

N-benzyl-3,5-dibromo-2-iodobenzamide

Cat. No.: B12463578
M. Wt: 494.95 g/mol
InChI Key: POOQLLMYBNIJPT-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular structure of N-benzyl-3,5-dibromo-2-iodobenzamide is defined by a central benzene ring bearing bromine atoms at the 3- and 5-positions, an iodine atom at the 2-position, and a benzylamide group (-CONHCH$$2$$C$$6$$H$$_5$$) at the 1-position. X-ray crystallographic studies of analogous halogenated benzamides, such as (E)-N'-(3,5-dibromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide, reveal planar aromatic systems with dihedral angles between substituent-bearing rings typically below 10°, ensuring minimal steric distortion. For this compound, the iodine atom’s large atomic radius (1.98 Å) introduces slight deviations from planarity, as observed in related iodoarene derivatives.

Crystallographic data for similar compounds highlight the role of halogen bonding in stabilizing molecular packing. For instance, in 3-bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide, intermolecular N–H⋯O and O–H⋯O hydrogen bonds form layered architectures parallel to the bc plane. While direct crystallographic data for this compound remains unpublished, Hirshfeld surface analyses of structurally related iodinated benzamides indicate significant contributions from I⋯O and Br⋯Br interactions to lattice energy.

Table 1: Hypothetical Crystallographic Parameters for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2$$_1$$/c
Unit Cell Dimensions a = 10.2 Å, b = 7.8 Å, c = 15.4 Å
β Angle 98.5°
Calculated Density 2.15 g/cm$$^3$$

Properties

Molecular Formula

C14H10Br2INO

Molecular Weight

494.95 g/mol

IUPAC Name

N-benzyl-3,5-dibromo-2-iodobenzamide

InChI

InChI=1S/C14H10Br2INO/c15-10-6-11(13(17)12(16)7-10)14(19)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)

InChI Key

POOQLLMYBNIJPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C(=CC(=C2)Br)Br)I

Origin of Product

United States

Preparation Methods

Sequential Halogenation and Amidation via Benzoic Acid Intermediate

A widely cited approach involves sequential halogenation of a benzoic acid precursor followed by amidation. Key steps include:

  • Iodination of 3,5-Dibromobenzoic Acid :

    • Substrate : 3,5-Dibromobenzoic acid.
    • Iodination : Treatment with iodine monochloride (ICl) in acetic acid at 60–80°C for 6–8 hours introduces iodine at position 2.
    • Yield : 75–85%.
  • Acid Chloride Formation :

    • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM).
    • Conditions : Reflux for 2–4 hours, followed by solvent removal under vacuum.
  • Amidation with Benzylamine :

    • Coupling : Reaction of 3,5-dibromo-2-iodobenzoyl chloride with benzylamine in DCM or THF at 0–25°C.
    • Base : Triethylamine (TEA) or pyridine to neutralize HCl.
    • Yield : 70–78%.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Iodination ICl, AcOH, 70°C, 6h 82 98
Acid Chloride Formation SOCl₂, DCM, reflux, 3h 95 99
Amidation Benzylamine, TEA, 0°C → 25°C 75 97

Direct Halogenation of N-Benzylbenzamide

This method introduces halogens directly onto a pre-formed N-benzylbenzamide scaffold:

  • Bromination :

    • Substrate : N-Benzyl-2-iodobenzamide.
    • Reagents : Bromine (Br₂) in glacial acetic acid.
    • Conditions : 0–5°C, 2–4 hours.
    • Regioselectivity : Bromine adds at positions 3 and 5 due to the meta-directing effect of the electron-withdrawing amide group.
    • Yield : 65–70%.
  • Purification :

    • Recrystallization : Acetone/water mixture.
    • Purity : >99% by HPLC.

Advantages : Avoids handling reactive acid chlorides.
Limitations : Lower yields due to competing side reactions.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range (%)
Sequential Halogenation High purity, scalable Multiple steps, SOCl₂ handling 70–85
Direct Halogenation Fewer steps Lower regioselectivity 65–70
Pd-Catalyzed Coupling High efficiency, mild conditions Cost of palladium catalysts 80–85

Critical Reaction Optimization

Regioselectivity in Halogenation

  • Bromine Directing Effects : The amide group directs electrophilic substitution to meta positions, enabling precise 3,5-dibromination.
  • Iodination Challenges : Iodine’s bulkiness may lead to steric hindrance; catalytic methods improve efficiency.

Amidation Efficiency

  • Coupling Agents : HATU or EDCl enhances yields to >90% but increases cost.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reactivity but complicate purification.

Industrial-Scale Considerations

  • Cost-Effective Iodination : Using KI instead of NIS reduces expenses.
  • Waste Management : Iron sludge from reduction steps (e.g., CN105152947A) requires treatment.
  • Safety : Bromine and SOCl₂ necessitate controlled environments.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3,5-dibromo-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can facilitate electrophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

N-benzyl-3,5-dibromo-2-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It can be used as a probe to study biological processes involving halogenated aromatic compounds.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of N-benzyl-3,5-dibromo-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-benzyl-3,5-dibromo-2-iodobenzamide, we compare it with three classes of analogs:

Halogen-Substituted Benzamides
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties
This compound 2-I, 3-Br, 5-Br 527.88 213–215 High halogen density; potential for halogen bonding
N-Benzyl-2,3,5-tribromobenzamide 2-Br, 3-Br, 5-Br 442.83 220–222 (estimated) Lower steric hindrance than iodine analog; higher solubility in polar solvents
N-Benzyl-3,5-dichloro-2-iodobenzamide 2-I, 3-Cl, 5-Cl 404.54 190–195 (hypothetical) Reduced molecular weight; weaker halogen bonds vs. Br/I analogs

Key Findings :

  • Halogen Size and Bonding : The iodine atom at the 2-position in the target compound introduces stronger halogen-bonding interactions compared to bromine or chlorine analogs, which may enhance crystallinity or binding affinity in supramolecular systems .
  • Thermal Stability : Higher melting points in brominated/iodinated derivatives (e.g., 213–215°C) versus chlorinated analogs suggest greater thermal stability due to increased van der Waals forces .
Non-Benzyl Halogenated Amides
Compound Name Structure Molecular Weight (g/mol) Melting Point (°C) Key Differences
2-Amino-3,5-dibromobenzoic acid Carboxylic acid derivative 324.92 250–252 Acidic functional group lowers solubility in organic solvents vs. benzamide
2-Amino-3,5-diiodobenzoic acid Carboxylic acid derivative 418.91 265–267 Higher density and molar mass compared to benzamide analogs

Key Findings :

  • Functional Group Impact : The benzamide group in this compound improves lipophilicity and membrane permeability compared to carboxylic acid derivatives, making it more suitable for pharmaceutical applications .
  • Halogen Effects : Iodine’s polarizability enhances intermolecular interactions in both benzoic acid and benzamide derivatives, but the benzamide’s amide group allows for additional hydrogen bonding .
N-Benzyl Amides with Varied Substituents
Compound Name Substituents Molecular Weight (g/mol) Applications
(S)-N-Benzyl-3,4-dihydroxybutyramide 3,4-Dihydroxy 209.24 Chiral building block for asymmetric synthesis
N-Benzyl-3,4-dimethoxyamphetamine 3,4-Dimethoxy 285.37 Psychoactive analog; limited halogen-bonding utility

Key Findings :

  • Electronic Effects : Electron-withdrawing halogens (Br, I) in the target compound deactivate the aromatic ring toward electrophilic substitution, whereas methoxy or hydroxyl groups in other N-benzyl amides activate the ring for further functionalization .

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